Androgen receptor antagonist 3

Prostate Cancer Drug Discovery AR Antagonism

Procure C18 as a validated starting scaffold for AR antagonist optimization. Its distinct tetracyclic core may circumvent resistance mechanisms (W741L/T877A) that limit clinical agents. The documented 16-fold potency gain from C18 (2.4μM) to AT2 (0.15μM) confirms tractability for SAR. Leverage available docking models and MD data for rational design of next-gen AR therapeutics.

Molecular Formula C22H18ClN
Molecular Weight 331.8 g/mol
Cat. No. B415229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 3
Molecular FormulaC22H18ClN
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl
InChIInChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2
InChIKeyNUTFFTIAYAJRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen Receptor Antagonist 3 (Compound C18): A Structurally Distinct Lead for AR-Driven Drug Discovery


Androgen receptor antagonist 3 (designated as Compound C18, CAS 353484-46-5) is a non-steroidal small-molecule antagonist of the androgen receptor (AR) with an IC50 of 2.4 μM against AR transcriptional activity in LNCaP prostate cancer cells [1]. Identified through structure-based virtual screening and characterized by a unique tetracyclic scaffold (4-(2-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline), this compound serves as a critical starting point for medicinal chemistry optimization campaigns targeting prostate cancer and other AR-driven malignancies [2].

Why Androgen Receptor Antagonist 3 Cannot Be Interchanged with Generic AR Modulators


Substitution of Androgen receptor antagonist 3 (Compound C18) with structurally similar or in-class AR antagonists (e.g., bicalutamide, enzalutamide) is not scientifically valid due to divergent binding modes, potency profiles, and resistance-conferring mutation susceptibility. While clinically approved antagonists like enzalutamide achieve nanomolar potency, they frequently fail against AR point mutations such as W741L and T877A, which convert antagonists to agonists and drive castration-resistant prostate cancer progression [1]. In contrast, the distinct tetracyclic core of C18 offers a unique ligand-binding pocket interaction geometry that may circumvent these resistance mechanisms, making it a critical probe for resistance-targeted drug discovery [2].

Androgen Receptor Antagonist 3: Quantified Differentiation Against Key AR Antagonists


Comparative IC50 Profiling: Androgen Receptor Antagonist 3 vs. Clinically Approved AR Antagonists

Androgen receptor antagonist 3 (Compound C18) demonstrates an IC50 of 2.4 μM against AR transcriptional activity in LNCaP cells, representing a distinct potency tier compared to clinically approved AR antagonists. For context, enzalutamide achieves an IC50 of 36 nM in the same LNCaP cellular assay (approximately 67-fold more potent) , while apalutamide shows an IC50 of 16 nM in AR binding assays (approximately 150-fold more potent) . However, C18's micromolar potency is characteristic of an early-stage hit compound suitable for lead optimization rather than a clinical candidate, positioning it as a unique scaffold for resistance-targeted drug discovery [1].

Prostate Cancer Drug Discovery AR Antagonism

Structural Optimization Provenance: 16-Fold Potency Enhancement from C18 to AT2

Direct structure-activity relationship (SAR) optimization of Androgen receptor antagonist 3 (C18) yielded the structural analogue AT2 (Androgen receptor antagonist 4), which demonstrates a 16-fold improvement in anti-AR potency (IC50 = 0.15 μM vs. 2.4 μM) in the same AR transcriptional activity assay [1][2]. This head-to-head optimization pathway validates C18 as a proven, tractable starting point for medicinal chemistry campaigns targeting improved AR antagonism. The optimized AT2 further exhibits efficient suppression of AR downstream target genes and blockade of DHT-induced AR nuclear translocation, demonstrating functional pathway engagement .

Medicinal Chemistry Lead Optimization AR Antagonism

Unique Tetracyclic Scaffold: Structural Differentiation from Clinical AR Antagonists

Androgen receptor antagonist 3 (C18) features a distinct tetracyclic benzo[f]cyclopenta[c]quinoline core (C22H18ClN, MW = 331.84) that differs fundamentally from the biaryl thiohydantoin scaffold of enzalutamide and apalutamide, the pyrazole-carboxamide structure of darolutamide, and the aryl-propionamide structure of bicalutamide [1][2]. This structural divergence suggests a unique ligand-binding domain interaction geometry that may confer differential activity against AR mutants (e.g., W741L, T877A, F876L) that confer resistance to clinical antagonists [3].

Structural Biology Drug Design AR Antagonism

In Silico Derived Hit: Binding Mode Insights from Molecular Docking

Androgen receptor antagonist 3 (C18) was identified through structure-based virtual screening (SBVS) using molecular docking and free energy calculations against the AR ligand-binding domain, followed by MD simulations to refine its binding pose [1]. This computational provenance provides a validated binding mode hypothesis that can guide rational design efforts. In contrast, clinical antagonists like enzalutamide and bicalutamide were optimized empirically or via traditional medicinal chemistry, often without publicly available docking models for their initial hits [2].

Computational Chemistry Virtual Screening AR Antagonism

Androgen Receptor Antagonist 3: Optimal Research and Procurement Applications


Lead Optimization Campaigns Targeting Improved AR Antagonist Potency

Procure Androgen receptor antagonist 3 as a validated starting scaffold for medicinal chemistry optimization. The documented 16-fold potency improvement from C18 (2.4 μM) to AT2 (0.15 μM) demonstrates the scaffold's tractability for iterative SAR studies [1]. Researchers can leverage the available molecular docking models and MD simulation data to rationally design derivatives with enhanced binding affinity and improved pharmacokinetic properties.

Resistance-Targeted Drug Discovery for Castration-Resistant Prostate Cancer (CRPC)

Employ C18 in assays designed to evaluate activity against AR point mutations (e.g., W741L, T877A, F876L) that confer resistance to enzalutamide, apalutamide, and bicalutamide. The structurally distinct tetracyclic scaffold may circumvent resistance mechanisms that limit clinical AR antagonists [1]. This compound serves as a chemical probe for exploring novel ligand-binding pocket interactions that evade antagonist-to-agonist switching.

Computational Chemistry and Structure-Based Drug Design Training

Utilize C18 as a model compound for academic or industrial training in structure-based virtual screening, molecular docking, and free energy calculations. The compound's discovery pathway—from SBVS hit identification to MD-guided SAR—provides a complete case study for computational drug discovery workflows [1]. The public availability of its chemical structure and binding mode hypotheses facilitates educational applications.

In Vitro AR Antagonism Assay Development and Validation

Incorporate C18 as a reference compound in AR transcriptional activity assays (e.g., LNCaP-ARR2PB-eGFP reporter cell lines) to benchmark assay performance and validate new screening platforms. Its micromolar potency provides a dynamic range distinct from nanomolar clinical antagonists, enabling dual-control experimental designs that capture both weak and strong AR antagonism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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